ethyl 6-(3-bromophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Ethyl 6-(3-bromophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a bicyclic heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core. Key structural elements include:
- An ethyl carboxylate group at the 7-position, enhancing solubility and serving as a synthetic handle for further derivatization.
- A methyl group at the 8-position and a 4-oxo (keto) group in the thiazine ring, influencing hydrogen-bonding and conformational flexibility.
Properties
Molecular Formula |
C17H17BrN2O3S |
|---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
ethyl 6-(3-bromophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C17H17BrN2O3S/c1-3-23-16(22)14-10(2)19-17-20(13(21)7-8-24-17)15(14)11-5-4-6-12(18)9-11/h4-6,9,15H,3,7-8H2,1-2H3 |
InChI Key |
ZXJCNRDWEBKCRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)Br)C(=O)CCS2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(3-bromophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidothiazine core, followed by the introduction of the bromophenyl group through a substitution reaction. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(3-bromophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromophenyl position.
Scientific Research Applications
- Formation of Thiazine Core : The initial step often involves the cyclization of a suitable precursor compound with a thiazole derivative.
- Bromination : The introduction of the bromophenyl group can be achieved through electrophilic aromatic substitution.
- Carboxylation : The final step may involve esterification or carboxylation reactions to yield the desired carboxylate.
Antimicrobial Activity
Research has indicated that compounds similar to ethyl 6-(3-bromophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate exhibit promising antibacterial properties. Studies have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus at minimum inhibitory concentrations (MIC) ranging from 128 to 256 µg/mL .
Anticancer Potential
There is emerging evidence suggesting that derivatives of this compound may possess anticancer properties. In vitro studies have demonstrated that certain pyrimido-thiazine derivatives inhibit the proliferation of cancer cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
Some studies have focused on the ability of similar compounds to act as inhibitors for key enzymes involved in various biological pathways. For instance, acetylcholinesterase inhibition has been observed in certain derivatives, which may have implications in treating neurodegenerative diseases .
Case Study 1: Antibacterial Efficacy
In a study published by MDPI, novel derivatives including thiazine-based compounds were synthesized and evaluated for their antibacterial activity. The results indicated that these compounds effectively inhibited the growth of E. coli and S. aureus, highlighting their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
Another investigation assessed the anticancer properties of pyrimidine derivatives related to this compound. The study found that these compounds induced significant cytotoxic effects on several cancer cell lines through apoptosis mechanisms .
Mechanism of Action
The mechanism of action of ethyl 6-(3-bromophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues, while the pyrimidothiazine core can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The bromophenyl substituent’s position and additional functional groups significantly alter molecular properties:
Key Observations :
- Bromine Position : The 4-bromo derivative has a lower predicted pKa (-0.91) compared to the 3-bromo target compound, likely due to electronic effects on the carboxylate group.
- Methoxy Substitution : The 5-bromo-2-methoxy analog has a higher molecular weight (439.3 vs. 409.3) and altered solubility due to the polar methoxy group.
- Fluorine vs. Bromine : The 4-fluoro analog has a significantly lower molecular weight (372.4 vs. 409.3), reflecting fluorine’s smaller atomic radius and reduced steric demand.
Structural and Conformational Variations
Crystallographic studies of related compounds highlight key structural differences:
- Ring Puckering : In ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate, the pyrimidine ring adopts a flattened boat conformation with a puckering amplitude of 0.224 Å . The 3-bromophenyl group in the target compound may induce distinct puckering due to steric interactions.
- Dihedral Angles : The dihedral angle between the thiazine and aryl rings in the 4-bromo analog is ~80.94°, influenced by substituent bulk . The 3-bromo substituent may reduce this angle due to closer proximity to the core.
- Ester Group Effects : Replacement of ethyl with benzyl (e.g., benzyl 6-(2-bromophenyl)-...carboxylate ) increases molecular weight by ~84 g/mol and alters crystal packing via π-π interactions.
Reactivity and Functionalization Potential
- Electrophilic Substitution : The methylthio group in pyrimido oxazines acts as a leaving group, enabling nucleophilic substitution . In thiazines, the sulfur atom’s lower electronegativity (vs. oxygen in oxazines) may reduce leaving-group ability but enhance metal coordination.
- Bromine Reactivity : The 3-bromo substituent in the target compound is less sterically hindered than 2- or 4-bromo analogs (e.g., ), facilitating Suzuki couplings or Ullmann reactions.
- Carboxylate Versatility : The ethyl ester can be hydrolyzed to carboxylic acids for further amidation or conjugation, a feature shared with analogs like the 4-fluoro derivative .
Biological Activity
Ethyl 6-(3-bromophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following formula:
This compound belongs to a class of heterocyclic compounds known for their pharmacological significance. Its synthesis involves multi-step reactions that typically yield derivatives with enhanced biological properties.
Antimicrobial Activity
Research indicates that derivatives of thiazine compounds exhibit notable antimicrobial properties. Ethyl 6-(3-bromophenyl)-8-methyl-4-oxo has shown effectiveness against various bacterial strains. In a study evaluating the antibacterial activity against Xanthomonas oryzae pv. oryzae, it was found that certain thiazine derivatives outperformed traditional treatments like thiodiazole copper (TC) and bismerthiazol (BT) .
Anticancer Properties
Thiazine derivatives have been explored for their anticancer potential. Compounds similar to ethyl 6-(3-bromophenyl)-8-methyl-4-oxo have demonstrated activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer growth .
Anti-inflammatory and Analgesic Effects
The compound has also been investigated for anti-inflammatory and analgesic activities. Studies suggest that it may inhibit key enzymes involved in inflammatory processes, thereby reducing pain and inflammation in experimental models .
Case Study 1: Antibacterial Efficacy
In a comparative study, ethyl 6-(3-bromophenyl)-8-methyl-4-oxo was tested alongside established antibiotics. The results indicated a significant reduction in bacterial growth at lower concentrations compared to traditional antibiotics, suggesting its potential as a novel antibacterial agent .
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Ethyl 6-(3-bromophenyl)-8-methyl-4-oxo | 5 µg/mL |
| Thiodiazole Copper | 15 µg/mL |
| Bismerthiazol | 20 µg/mL |
Case Study 2: Anticancer Activity
A study focusing on the anticancer properties of thiazine derivatives highlighted the effectiveness of ethyl 6-(3-bromophenyl)-8-methyl-4-oxo in inhibiting the proliferation of human breast cancer cells. The compound induced apoptosis through the activation of caspase pathways .
Q & A
Q. How do crystallographic data inform synthetic modifications to enhance reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
